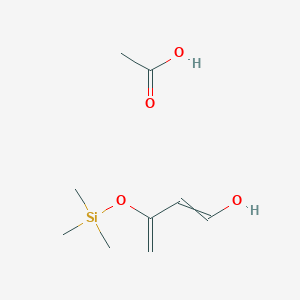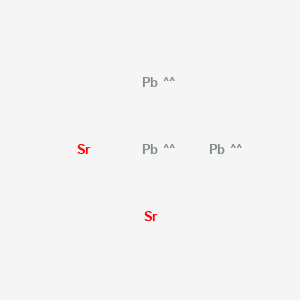
Lead--strontium (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead–strontium (3/2) is a compound that combines lead and strontium in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lead–strontium (3/2) can be achieved through several synthetic routes. One common method involves the solid-state reaction of lead oxide (PbO) and strontium oxide (SrO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows: [ \text{3PbO} + \text{2SrO} \rightarrow \text{Pb}_3\text{Sr}_2\text{O}_5 ]
Industrial Production Methods
In industrial settings, the production of lead–strontium (3/2) may involve more advanced techniques such as sol-gel processes, precipitation from solution, and combustion synthesis. These methods allow for better control over the particle size and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lead–strontium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states.
Substitution: Lead and strontium atoms can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen (for oxidation), hydrogen or carbon monoxide (for reduction), and various metal salts (for substitution). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide (PbO2) and strontium oxide (SrO), while reduction may yield elemental lead and strontium.
Scientific Research Applications
Lead–strontium (3/2) has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and electronic materials due to its unique electrical and thermal properties.
Chemistry: The compound is studied for its reactivity and potential use as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glass and other materials with specific optical properties.
Mechanism of Action
The mechanism by which lead–strontium (3/2) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved may include changes in ion transport, redox reactions, and alterations in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Lead–calcium (3/2): Similar in structure but with calcium instead of strontium.
Lead–barium (3/2): Similar but with barium.
Strontium–titanium (3/2): A compound with strontium and titanium.
Uniqueness
Lead–strontium (3/2) is unique due to its specific combination of lead and strontium, which imparts distinct electrical, thermal, and chemical properties. This makes it particularly valuable in applications where these properties are essential.
Properties
CAS No. |
80509-25-7 |
|---|---|
Molecular Formula |
Pb3Sr2 |
Molecular Weight |
8.0e+02 g/mol |
InChI |
InChI=1S/3Pb.2Sr |
InChI Key |
QBNRJCDHEGHKPA-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sr].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


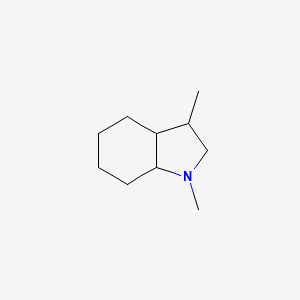
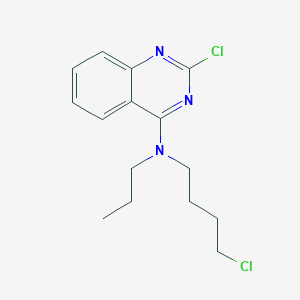
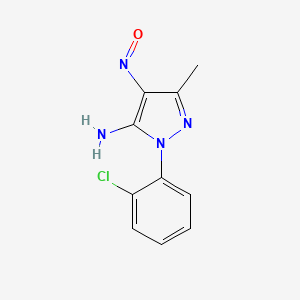
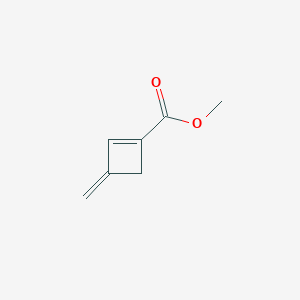

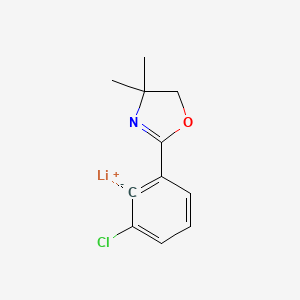
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
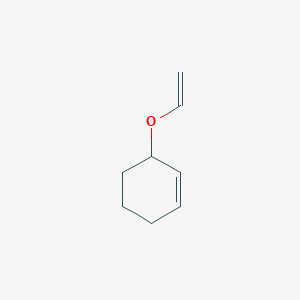
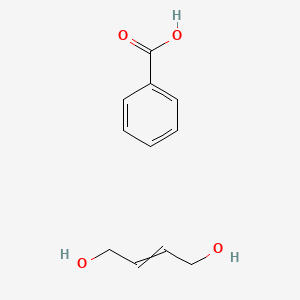

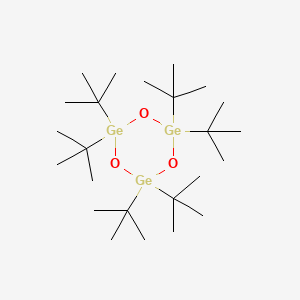
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
